
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine
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Overview
Description
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a xylidine moiety attached to an ethyl chain, which is further connected to a p-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine typically involves the reaction of 2,4-xylidine with 2-(p-tolyloxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(P-Tolyloxy)-ethyl)-acetamide
- 2,2-Dichloro-N-(P-Tolyloxy)-acetamide
- 2-Chloro-N-(P-Tolyloxy)-acetamide
- 2-Phenyl-N-(P-Tolyloxy)-acetamide
Uniqueness
N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, allyl ether intermediates (e.g., 2-(p-tolyloxy)allyl derivatives) are prepared using cesium carbonate as a base in solvents like DME, followed by purification via column chromatography (pentane:ethyl acetate gradients) . Characterization relies on 1H/13C NMR for structural elucidation, IR spectroscopy for functional group analysis, and HRMS for molecular weight confirmation .
Q. Which analytical techniques are critical for confirming the purity and identity of this compound?
High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential for structural validation. Purity assessment requires HPLC with UV detection, while thermal stability can be evaluated via differential scanning calorimetry (DSC) . For reactive intermediates (e.g., nitro or sulfonamide groups), reaction monitoring via TLC or in situ FTIR is recommended .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use fume hoods to avoid inhalation of vapors, wear nitrile gloves and goggles to prevent skin/eye contact, and store the compound in sealed containers under inert atmosphere (e.g., argon) to prevent oxidation. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting toxicity databases for first-aid measures .
Q. How does the stability of this compound vary under different storage conditions?
The compound is stable at room temperature in anhydrous, light-protected environments. However, functional groups like the xylidine amine may degrade under prolonged exposure to moisture or acidic conditions. Accelerated stability studies (40°C/75% RH) over 4–6 weeks can identify degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Systematic variation of catalysts (e.g., PdCl2 for cross-coupling), solvents (polar aprotic vs. ethers), and stoichiometry (1.2–1.5 equiv. of nucleophiles) can enhance efficiency. Kinetic studies using DOE (Design of Experiments) frameworks help identify critical parameters, such as temperature (60–80°C optimal for allyl ether formation) .
Q. What mechanistic insights explain the compound’s potential pharmacological activity?
The xylidine moiety may interact with neurotransmitter receptors (e.g., serotonin or dopamine), while the p-tolyloxy group enhances lipid solubility for blood-brain barrier penetration. In silico docking studies (AutoDock Vina) against protein databases (PDB) can predict binding affinities, validated via in vitro assays like radioligand displacement .
Q. How should researchers address contradictions in reported bioactivity data for structural analogs?
Discrepancies in IC50 values or selectivity profiles may arise from assay variability (e.g., cell line differences). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) and strict adherence to standardized protocols (e.g., NIH guidelines) are critical .
Q. What strategies are effective for modifying the core structure to enhance target specificity?
Substituent engineering—such as replacing the ethyl linker with a sulfonamide group or introducing electron-withdrawing groups (e.g., -Cl) on the xylidine ring—alters electronic properties and steric bulk. Structure-activity relationship (SAR) studies via parallel synthesis (e.g., 24-member library) can identify pharmacophores .
Q. Which experimental approaches are suitable for studying the compound’s metabolic fate in biological systems?
Incubate the compound with hepatic microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (oxidation, dealkylation) and Phase II conjugates (glucuronidation) are identified using high-resolution mass shifts and isotopic patterns .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Single-crystal X-ray diffraction of derivatives (e.g., acetamide analogs) provides precise bond angles and torsional strain data. For amorphous solids, computational modeling (DFT at B3LYP/6-31G* level) predicts dominant conformers and intermolecular interactions .
Properties
CAS No. |
200806-89-9 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C17H21NO/c1-13-4-7-16(8-5-13)19-11-10-18-17-9-6-14(2)12-15(17)3/h4-9,12,18H,10-11H2,1-3H3 |
InChI Key |
PNJFLKIULAHWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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